molecular formula C16H18N4OS2 B14933609 3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

Cat. No.: B14933609
M. Wt: 346.5 g/mol
InChI Key: HXCFECBYXRWGFV-UHFFFAOYSA-N
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Description

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is a complex organic compound that features a benzothiazole ring and a thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide typically involves the following steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with carbon disulfide in the presence of a base.

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with an appropriate carboxylic acid derivative.

    Coupling Reaction: The final step involves coupling the benzothiazole and thiadiazole rings through a propanamide linker. This can be achieved using standard amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole and thiadiazole rings, using electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Electrophiles such as alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.

    Materials Science: The compound can be used in the development of new materials with unique properties, such as conductive polymers and organic semiconductors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, the compound may inhibit specific enzymes or receptors involved in disease progression. The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1,3-benzothiazol-2-yl)-2-methoxypropanoic acid
  • 2-(1,3-benzothiazol-2-yl)ethanethioamide
  • 6-acyl-1,3-benzothiazol-2(3H)-one derivatives

Uniqueness

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide is unique due to its combination of benzothiazole and thiadiazole rings, which confer specific chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable target for research and development.

Properties

Molecular Formula

C16H18N4OS2

Molecular Weight

346.5 g/mol

IUPAC Name

3-(1,3-benzothiazol-2-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C16H18N4OS2/c1-10(2)9-15-19-20-16(23-15)18-13(21)7-8-14-17-11-5-3-4-6-12(11)22-14/h3-6,10H,7-9H2,1-2H3,(H,18,20,21)

InChI Key

HXCFECBYXRWGFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCC2=NC3=CC=CC=C3S2

Origin of Product

United States

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